2-Pentyl Isothiocyanate
Overview
Description
2-Pentyl Isothiocyanate is a chemical compound with the molecular formula C6H11NS. It belongs to the family of isothiocyanates, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry . This compound is also referred to as this compound .
Mechanism of Action
Target of Action
Isothiocyanates (ITCs), including 2-Pentyl Isothiocyanate, are known to interact with a variety of intracellular targets. These targets include cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis .
Mode of Action
The interaction of this compound with its targets leads to a range of changes within the cell. For instance, ITCs can inhibit the activity of CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulate cell cycle regulators, and induce apoptosis .
Biochemical Pathways
ITCs, including this compound, are metabolized by the mercapturic acid pathway . This includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . They can also modulate a large number of cancer-related targets or pathways .
Pharmacokinetics
They are derived from the enzymatic hydrolysis of glucosinolates (GSLs) and are metabolized by the mercapturic acid pathway .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its interaction with multiple targets. For instance, it can lead to the inhibition of tumorigenesis, induction of apoptosis, and modulation of cell cycle . In addition, it has been found that aliphatic isothiocyanates exhibit promising antimicrobial activity against plant pathogenic fungi and bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydrophobicity of ITCs is enhanced by increasing alkyl chain length, which can influence their antibacterial activity . Furthermore, the synthesis of isothiocyanates can be influenced by factors such as pH and temperature .
Biochemical Analysis
Cellular Effects
Isothiocyanates have been shown to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They can modulate a large number of cancer-related targets or pathways, including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Molecular Mechanism
Isothiocyanates are weak electrophiles, susceptible to hydrolysis .
Temporal Effects in Laboratory Settings
It has been observed that the activity of isothiocyanates against certain pathogens can be moderately intense with an increase in hydrophobicity . This suggests that the effects of 2-Pentyl Isothiocyanate may change over time, possibly due to changes in its stability or degradation.
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. Isothiocyanates have been shown to have chemopreventive effects in animal models of gastric cancer
Metabolic Pathways
Isothiocyanates, including this compound, are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This pathway is crucial for the detoxification and elimination of isothiocyanates from the body.
Transport and Distribution
It has been suggested that the transport of isothiocyanates to the target sites of certain bacteria might involve hydrophobicity transport mechanisms .
Subcellular Localization
Isothiocyanates are known to interact with various intracellular targets
Preparation Methods
2-Pentyl Isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of primary amines with carbon disulfide and triethylamine to form dithiocarbamate salts, which are then decomposed using tosyl chloride to yield isothiocyanates . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . Industrial production methods typically involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Pentyl Isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Pentyl Isothiocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Pentyl Isothiocyanate can be compared with other isothiocyanates such as:
Sulforaphane: Known for its potent anticancer and antioxidative properties.
Phenyl ethyl isothiocyanate: Exhibits strong antimicrobial and anti-inflammatory activities.
Allyl isothiocyanate: Commonly found in mustard and horseradish, known for its pungent flavor and antimicrobial properties. Compared to these compounds, this compound has unique structural features that may contribute to its specific biological activities and applications
Properties
IUPAC Name |
2-isothiocyanatopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-3-4-6(2)7-5-8/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBOSXLLKLBNSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336826 | |
Record name | 2-Isothiocyanatopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201224-94-4 | |
Record name | 2-Isothiocyanatopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 201224-94-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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